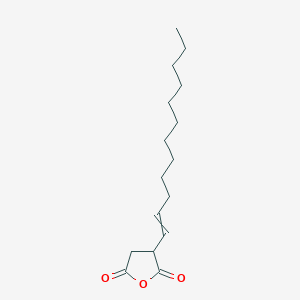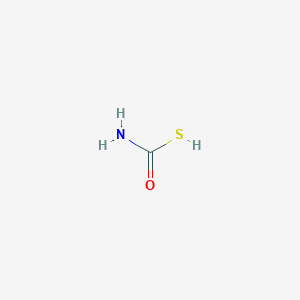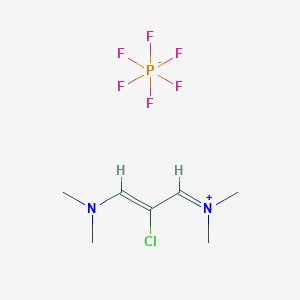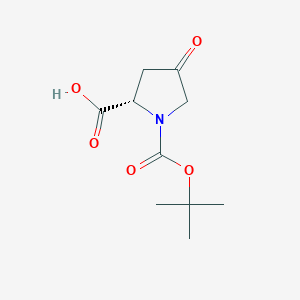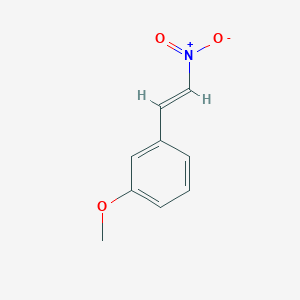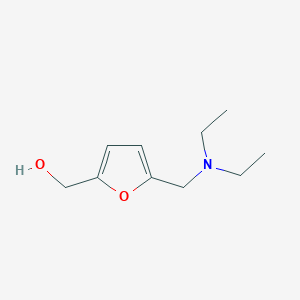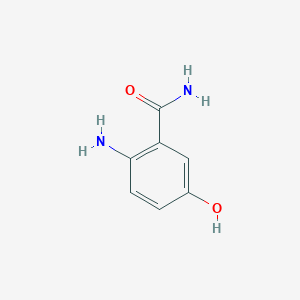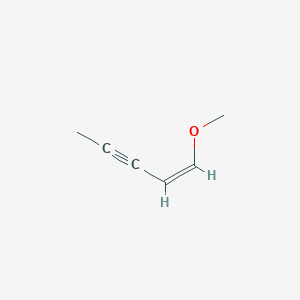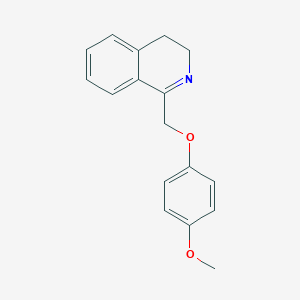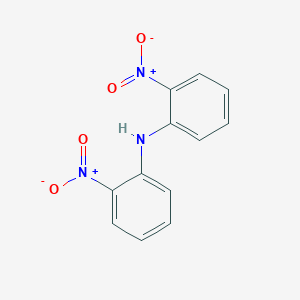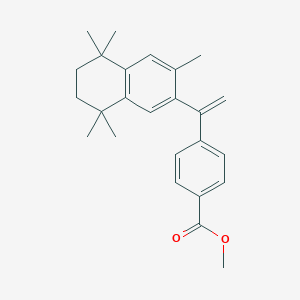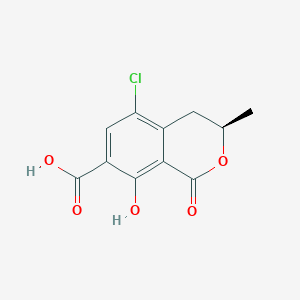
alpha-Ochratoxin
Descripción general
Descripción
alpha-Ochratoxin A and its Metabolism: alpha-Ochratoxin is a mycotoxin produced by certain Penicillium and Aspergillus species of fungi, which has been discovered in foods, feeds, animal tissues, and human blood in Europe and North America. alpha-Ochratoxin is known to be a potent carcinogen in rodents and has adverse effects on animals. It is absorbed throughout the gastrointestinal tract and actively in the kidney, with a long half-life due to its binding to the albumin fraction in blood and recycling in the bile and kidney. alpha-Ochratoxin A is hydrolyzed to its nontoxic alpha form (O alpha) by microorganisms in the rumen, cecum, and large intestine, and is primarily excreted in the urine as O alpha and to a lesser degree as alpha-Ochratoxin (Marquardt & Frohlich, 1992).
Effects of alpha-Ochratoxin A Metabolites: Studies have shown that alpha-Ochratoxin A metabolites like (4R)-4-hydroxyochratoxin A [4R)-OTA] inhibit protein synthesis and cell growth similarly to OTA, but ochratoxin alpha (OT alpha) does not affect either protein synthesis or cell growth (Creppy et al., 1983). Additionally, the metabolism of alpha-Ochratoxin in rats and in a culture of alpha-Ochratoxin-producing Aspergillus ochraceus indicates that 4-R-OH alpha-Ochratoxin and O alpha are consistently produced and are the dominant biotransformed metabolites (Xiao et al., 1996).
Comparative Studies and Pharmacokinetics: Comparative studies of alpha-Ochratoxin analogues reveal that all the analogues had inhibitory effects on yeast tRNA amino acylation reaction and on growth and protein synthesis of hepatoma culture cells, although to a lesser degree than OTA. OTB and OT alpha were found to be ineffective in these studies (Creppy et al., 1983). Pharmacokinetics studies in rats show that alpha-Ochratoxin has a long half-life and is slowly cleared from the body, while its metabolites are cleared at a much faster rate (Li et al., 1997).
Immunological Effects: The immunosuppressive properties of alpha-Ochratoxin A metabolites were also studied, showing that (4R)-4-hydroxyochratoxin A is an effective immunosuppressor, whereas alpha-Ochratoxin alpha is ineffective (Creppy et al., 1983).
Detoxification and Dietary Influence: The rate of hydrolysis of alpha-Ochratoxin in the rumen of sheep and the corresponding formation of alpha ochratoxin varies depending on the diet, with hay-fed animals showing a significantly faster rate of hydrolysis compared to grain-fed animals (Xiao et al., 1991).
Aplicaciones Científicas De Investigación
Ochratoxicosis Understanding: alpha-Ochratoxin is a toxin linked to a range of adverse health effects in humans and animals, which produced by specific fungi species and can contaminate food and animal feeds. Research has shown that alpha-Ochratoxin is absorbed through the gastrointestinal tract and actively in the kidney, leading to long half-lives in animals due to its binding to blood albumin and recycling in bile and kidneys. alpha-Ochratoxin is transformed into its non-toxic alpha form (O alpha) by microorganisms in the gut and is primarily excreted in urine, with some amount also in feces. Strategies to control alpha-Ochratoxin's impact include proper storage conditions and the use of adsorbents and antioxidants (Marquardt & Frohlich, 1992).
Detoxification in Ruminants: Research on sheep has shown that the rumen and its contents play a significant role in detoxifying alpha-Ochratoxin. The conversion of alpha-Ochratoxin to O alpha, however, is less than previously thought, especially when alpha-Ochratoxin is ingested with concentrate-rich diets. This suggests the need for further research on alpha-Ochratoxin hydrolysis in the gastrointestinal tract of ruminants.
Immunological Effects: Studies on metabolites of alpha-Ochratoxin, such as (alpha-Ochratoxin)-4-hydroxyochratoxin A and ochratoxin alpha, have shown varying effects on the immune response in mice. While the former exhibits significant immunosuppressive properties, the latter does not seem to affect the immune system (Creppy et al., 1983).
Pharmacokinetics in Animals: Pharmacokinetic studies in rats have revealed that alpha-Ochratoxin and its metabolites display different elimination half-lives and modes of clearance. Such studies are crucial for understanding how alpha-Ochratoxin and its derivatives behave in the body and how their toxicity can be mitigated (Li et al., 1997).
DNA Damage and Antioxidant Role: Research has also focused on OTA's genotoxic effects and the role of antioxidants in mitigating its cytotoxicity. For instance, α-tocopherol has been found to significantly reduce OTA-induced DNA damage and cytotoxicity in primary porcine fibroblasts, highlighting its potential protective role against OTA toxicity (Fusi et al., 2009).
Degradation by Bacterial Species: Degradation of alpha-Ochratoxin by various bacterial species, including Brevibacterium, has been investigated, demonstrating the potential for biological detoxification of alpha-Ochratoxin in foodstuffs. This area of research is significant for developing new strategies to reduce OTA contamination in the food chain.
Mecanismo De Acción
OTA's mechanism of action includes nephrotoxicity, immunosuppression, teratogenicity, and carcinogenicity. It inhibits phenylalanyl-tRNA synthetases, leading to inhibition of protein synthesis in various cell types and organs. OTA's toxicity involves lipid peroxidation and DNA damage, and it can act on enzymes that use phenylalanine as a substrate. OTA's effect on RNA synthesis may affect proteins with high turnover (Dirheimer & Creppy, 1991).
Pharmacokinetics and Elimination: Studies on alpha-Ochratoxin and its analogs in rats show that alpha-Ochratoxin has a long half-life and is slowly cleared from the body. Its metabolites are cleared much faster and have shorter half-lives. Understanding these pharmacokinetic properties is important for devising strategies to reduce alpha-Ochratoxin's toxicity (Li et al., 1997).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Advantages in Analytical Methods: Advanced analytical methods like HPLC with fluorescence detection have been developed for detecting alpha-Ochratoxin A (OTA) in various samples such as wine. These methods offer high sensitivity and specificity, with the ability to detect very low concentrations of OTA. For example, using immunoaffinity and C-18 sample pre-treatment, detection limits as low as 0.01 microg/L have been achieved. Such methods are crucial for monitoring OTA levels in food and ensuring compliance with safety standards (Tessini et al., 2010).
Limitations in Metabolism Studies: While laboratory experiments have advanced our understanding of OTA metabolism and excretion, they also highlight certain limitations. For instance, studies on sheep indicated that the conversion of OTA to its non-toxic form, alpha ochratoxin (O alpha), is less than previously thought, especially with concentrate-rich diets. This finding underscores the complexity of OTA metabolism and the need for further research to fully understand its pharmacokinetics and detoxification processes.
Challenges in Genotoxicity Assessment: Experiments assessing the genotoxic effects of OTA and its metabolites face challenges. For instance, while OTA induces sister chromatid exchanges in cultured cells, indicating genotoxicity, the results are not always straightforward to interpret. These experiments require careful design and control to differentiate between the effects of OTA and other factors.
Biodegradation and Detoxification: Studies on the biodegradation and detoxification of OTA by lactic acid bacteria demonstrate promising results. These bacteria can significantly reduce OTA levels, indicating potential applications in food safety. However, the variability in degradation rates and the influence of different factors like pH and fermentation conditions on OTA reduction highlight the need for optimized and controlled conditions for effective OTA detoxification (Luz et al., 2018).
Biosensor Development: The development of biosensors for OTA detection, such as those based on surface plasmon resonance, offers advantages like high sensitivity and specificity, and the ability to quantify OTA in complex matrices. However, challenges in sensor design, such as optimizing sensitivity and ensuring selectivity among similar compounds, limit their widespread application (Zhu et al., 2015).
Direcciones Futuras
Enhancing Detection Methods: Future research should aim to improve the sensitivity and specificity of detection methods for alpha-Ochratoxin A (OTA) in various food matrices. Techniques like HPLC with fluorescence detection have proven effective, but further enhancements are necessary for broader applications and ensuring food safety standards are met (Tessini et al., 2010).
Understanding OTA Metabolism: Further studies are needed to elucidate the metabolism and detoxification processes of OTA. Research has shown that the conversion of OTA to its non-toxic alpha form (O alpha) is less efficient than previously thought. This highlights the complexity of OTA metabolism and underscores the need for more comprehensive research in this area.
Biodegradation and Detoxification Approaches: Investigations into the biodegradation and detoxification of OTA using microorganisms like lactic acid bacteria should be expanded. These bacteria show promise in reducing OTA levels, but the conditions for effective OTA detoxification need further optimization for application in food safety (Luz et al., 2018).
Development of Biosensors for OTA: The development of biosensors for detecting OTA, such as those based on surface plasmon resonance, is a promising area. These sensors offer high sensitivity and specificity but require improvements to overcome challenges in design and selectivity among similar compounds (Zhu et al., 2015).
Exploring Genotoxic Effects: More research is needed to assess the genotoxic effects of OTA and its metabolites. Studies assessing sister chromatid exchanges in cultured cells provide valuable insights into OTA's genotoxicity, but require careful design for accurate interpretation.
Antioxidants in Counteracting OTA Toxicity: Investigating the role of antioxidants, like alpha-tocopherol, in mitigating OTA-induced DNA damage and cytotoxicity in cell cultures is important. This research could lead to strategies for counteracting OTA toxicity (Fusi et al., 2010).
Propiedades
IUPAC Name |
(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO5/c1-4-2-5-7(12)3-6(10(14)15)9(13)8(5)11(16)17-4/h3-4,13H,2H2,1H3,(H,14,15)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFWJKYWJMZKSM-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017595 | |
| Record name | Ochratoxin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19165-63-0 | |
| Record name | Ochratoxin α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ochratoxin alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019165630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochratoxin alpha | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-OCHRATOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB6BD1257Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is ochratoxin alpha formed?
A1: Ochratoxin alpha is formed through the hydrolysis of ochratoxin A. This process involves the cleavage of the amide bond linking the dihydroisocoumarin moiety (OTα) to the phenylalanine molecule in OTA. [, , ]
Q2: Can dietary factors influence OTA metabolism in ruminants?
A4: Yes, diets high in concentrate feed can lead to a lower rumen pH, potentially hindering the activity of microorganisms responsible for OTA hydrolysis. This can result in higher serum concentrations of OTA and increased excretion of both OTA and OTα in feces and urine. [, ]
Q3: Are there other metabolic pathways for OTA besides hydrolysis to OTα?
A5: Yes, while hydrolysis to OTα is a major metabolic pathway, other metabolic transformations of OTA have been observed. These include the formation of 4-hydroxyochratoxin A in the liver and the production of several unidentified metabolites found in urine. [, , ]
Q4: How are OTA and OTα typically measured in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for quantifying OTA and OTα in various matrices, including serum, urine, and food samples. [, , , , ]
Q5: What are the advantages of using LC-MS/MS for mycotoxin analysis?
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for detecting and quantifying OTA, OTα, and other mycotoxins in complex matrices. This technique is particularly useful for multi-mycotoxin analysis and for studying the metabolic fate of OTA. [, , , ]
Q6: What is the significance of using carboxypeptidase in OTA analysis?
A8: Carboxypeptidase can cleave OTA into OTα and phenylalanine. This enzymatic reaction is utilized to confirm the presence of OTA in samples and to distinguish it from other fluorescent compounds. [, ]
Q7: Are there any potential applications of OTα in biotechnology?
A10: Research on OTα is ongoing, and some studies suggest potential applications in biotechnology. For example, one study identified OTα as a degradation product when Aspergillus niger conidia were used as a biological adsorbent for OTA removal in grape juices. This finding indicates a potential application of OTα in detoxification processes for food and beverages. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



